

Application Notes and Protocols for VU0506013

Calcium Flux Assay

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Compound of Interest

Compound Name: VU0506013

Cat. No.: B2731249

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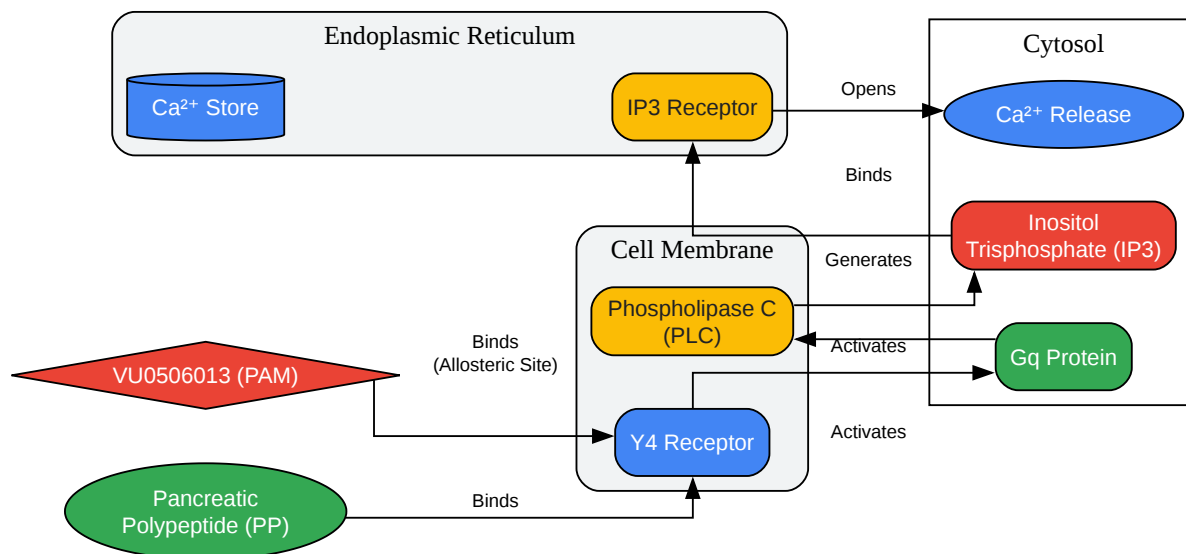
Introduction

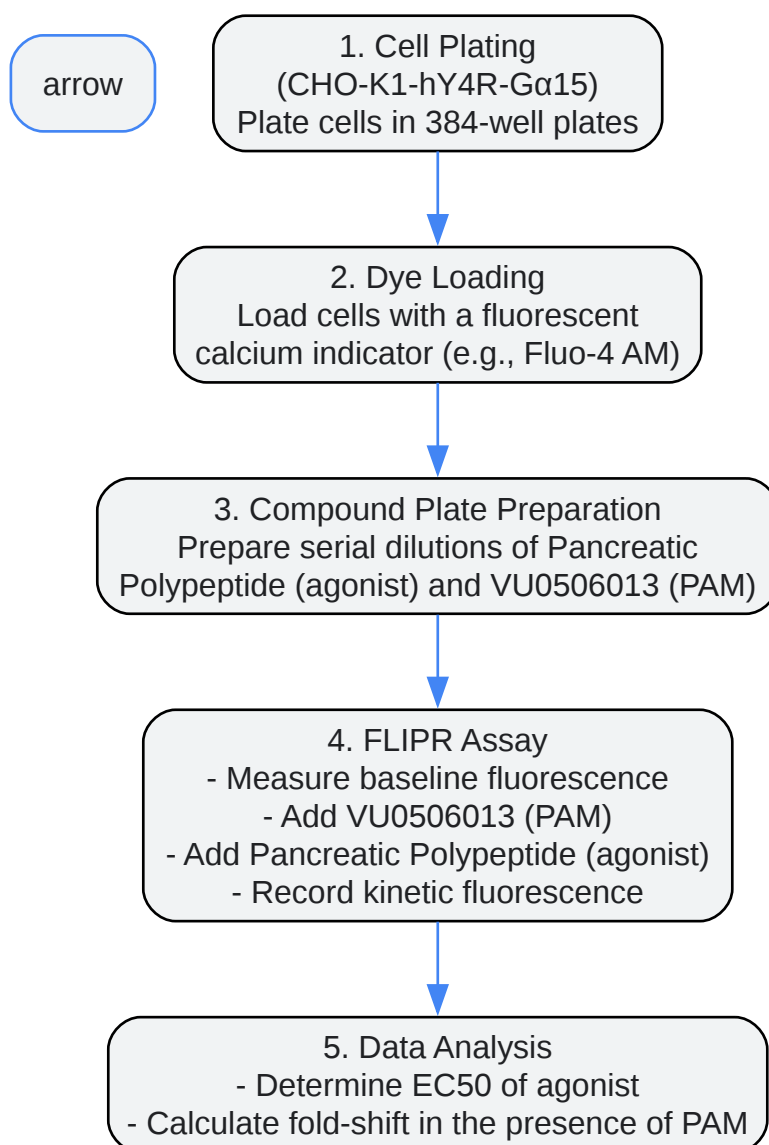
VU0506013 has been identified as a potent, nanomolar-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).^{[1][2]} The Y4R, a G protein-coupled receptor (GPCR), plays a crucial role in appetite regulation and energy homeostasis, making it a significant therapeutic target for metabolic diseases. As a PAM, **VU0506013** enhances the receptor's response to its endogenous ligand, Pancreatic Polypeptide (PP), offering a nuanced approach to modulating Y4R activity.

This document provides a detailed protocol for a cell-based calcium flux assay to characterize the activity of **VU0506013**. The Y4 receptor is known to couple to Gq proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then catalyzes the production of inositol trisphosphate (IP3), leading to the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This transient increase in intracellular calcium can be quantitatively measured using fluorescent calcium indicators, providing a robust readout of Y4R activation.

Signaling Pathway

The activation of the Y4 receptor by its endogenous ligand, Pancreatic Polypeptide, and the potentiation of this signal by the positive allosteric modulator **VU0506013**, leads to a cascade of intracellular events culminating in the release of stored calcium ions.





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References

- 1. Structure-Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator VU0506013 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
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